molecular formula C60H82O10 B12897786 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 848139-54-8

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate

Cat. No.: B12897786
CAS No.: 848139-54-8
M. Wt: 963.3 g/mol
InChI Key: SPXJPBAEFTWJKK-UHFFFAOYSA-N
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Description

Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound with the molecular formula C60H82O10. This compound is known for its unique structural properties, which include two benzoyl groups linked by an adipate ester. It is primarily used in various industrial applications due to its stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate typically involves the esterification of 4-(tetradecyloxy)benzoic acid with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is scaled up using large reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The benzoyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its ester and benzoyl groups. These interactions can lead to various biochemical and physicochemical effects, depending on the specific application. The compound’s ability to form stable complexes with other molecules makes it valuable in various fields of research and industry.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
  • Hexanedioic acid, bis[4-[[4-(tetradecyloxy)benzoyl]oxy]phenyl] ester

Uniqueness

Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate stands out due to its unique combination of long alkyl chains and ester linkages, which impart specific physical and chemical properties. These properties make it suitable for applications requiring high stability, low dielectric constants, and resistance to high temperatures .

Properties

CAS No.

848139-54-8

Molecular Formula

C60H82O10

Molecular Weight

963.3 g/mol

IUPAC Name

bis[4-(4-tetradecoxybenzoyl)oxyphenyl] hexanedioate

InChI

InChI=1S/C60H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-27-47-65-51-35-31-49(32-36-51)59(63)69-55-43-39-53(40-44-55)67-57(61)29-25-26-30-58(62)68-54-41-45-56(46-42-54)70-60(64)50-33-37-52(38-34-50)66-48-28-24-22-20-18-16-14-12-10-8-6-4-2/h31-46H,3-30,47-48H2,1-2H3

InChI Key

SPXJPBAEFTWJKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC

Origin of Product

United States

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